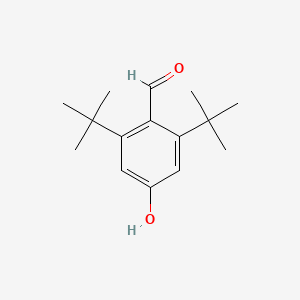

2,6-Di-tert-butyl-4-hydroxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-ditert-butyl-4-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-14(2,3)12-7-10(17)8-13(11(12)9-16)15(4,5)6/h7-9,17H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZKXCAURJYJGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1C=O)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2,6 Di Tert Butyl 4 Hydroxybenzaldehyde

Refined Oxidation Strategies of 2,6-Di-tert-butyl-4-methylphenol Analogues

The oxidation of the methyl group of 2,6-di-tert-butyl-4-methylphenol presents a direct route to 2,6-di-tert-butyl-4-hydroxybenzaldehyde. Research has focused on achieving high selectivity and yield through various oxidative protocols.

Catalytic Oxidation Protocols (e.g., Cobalt-Mediated, Oxygen-Based)

The catalytic oxidation of 2,6-di-tert-butyl-4-methylphenol using molecular oxygen in the presence of a base and a metal catalyst has been investigated. One documented method involves the oxidation with oxygen and sodium hydroxide at elevated temperatures, which yields 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) among other products. usgs.gov While specific cobalt-mediated protocols for the direct synthesis of the aldehyde are not extensively detailed in the readily available literature, the use of transition metals in the oxidation of substituted phenols is a well-established principle. The reaction of 2,6-di-tert-butyl-p-cresol with t-butyl hydroperoxide can lead to the formation of a peroxide intermediate, which upon further reaction, can yield 3,5-di-tert-butyl-4-hydroxybenzaldehyde in high yield. researchgate.net

The oxidation of alkylphenols with peroxy radicals has been a subject of study, providing insights into the mechanisms of such transformations. researchgate.net These studies are crucial for the development of selective catalytic systems.

Photooxidative Transformations and Reaction Pathway Elucidation

Photooxidative methods for the synthesis of this compound are not widely reported in the surveyed literature. While photoinduced processes are utilized in various organic syntheses, specific and detailed methodologies for the photooxidation of 2,6-di-tert-butyl-4-methylphenol to the corresponding aldehyde, including reaction pathway elucidation, are not prominently documented. Further research in this area could unveil novel and potentially more sustainable synthetic routes.

Advanced Electrophilic Formylation Techniques

Electrophilic formylation of the electron-rich aromatic ring of 2,6-di-tert-butylphenol (B90309) is a common and effective strategy for the synthesis of this compound. The steric hindrance provided by the two tert-butyl groups directs the formylation to the para position.

Vilsmeier-Haack Formylation: Mechanistic and Optimization Studies

The Vilsmeier-Haack reaction is a well-established method for the formylation of activated aromatic compounds. organic-chemistry.org The reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and a halide such as phosphorus oxychloride (POCl₃).

A patented method describes the reaction of 2,6-di-tert-butylphenol with a Vilsmeier reagent in an aprotic solvent at a temperature of 60-80°C to generate 3,5-di-tert-butyl-4-hydroxybenzaldehyde. google.com The mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich phenol (B47542) ring, followed by hydrolysis to yield the aldehyde. While the general mechanism is understood, specific mechanistic and optimization studies for the formylation of 2,6-di-tert-butylphenol are not extensively detailed in the available literature. However, kinetic studies on the Vilsmeier-Haack formylation of other aromatic hydrocarbons have shown that the reactions can be sluggish and that transition metal ions can act as efficient catalysts, suggesting a potential avenue for optimization. researchgate.net

Hexamethylenetetramine (HMTA) Mediated Formylation in Aqueous Acetic Acid

The formylation of phenols using hexamethylenetetramine (HMTA), often referred to as the Duff reaction, is a viable method for introducing a formyl group. uni.edusynarchive.comwikipedia.org A significant improvement over the classical Duff reaction conditions has been reported for the synthesis of 3,5-ditert-butyl-4-hydroxybenzaldehyde. This process involves reacting 2,6-ditert-butylphenol with HMTA in an aqueous acetic acid medium, which has been shown to produce the desired product in excellent yields. google.com

Another study reports a 60% yield for the formylation of 2,6-di-tert-butylphenol using an equimolar quantity of HMTA in trifluoroacetic acid. mdma.ch The use of trifluoroacetic acid provides mild reaction conditions and high para regioselectivity. mdma.ch

| Reagent System | Substrate | Product Yield | Reference |

| HMTA / Aqueous Acetic Acid | 2,6-di-tert-butylphenol | Excellent | google.com |

| HMTA / Trifluoroacetic Acid | 2,6-di-tert-butylphenol | 60% | mdma.ch |

Green Chemistry Approaches and Sustainable Synthetic Routes

The development of environmentally benign synthetic methods is a growing area of focus. In the context of this compound synthesis, several approaches can be considered "greener."

The use of aqueous acetic acid as a reaction medium in the HMTA-mediated formylation is a step towards more sustainable chemistry compared to harsher reagents and solvents. google.com Furthermore, while not specifically demonstrated for 2,6-di-tert-butylphenol, the Vilsmeier-Haack reaction has been carried out under solvent-free conditions for other phenols, suggesting a potential for a more environmentally friendly protocol. The exploration of recyclable catalysts and bio-based solvents remains a promising avenue for future research in developing truly sustainable synthetic routes to this important chemical. mdpi.com

Comparative Analysis of Synthetic Efficiency and Selectivity

The synthesis of this compound is predominantly achieved through the electrophilic formylation of 2,6-di-tert-butylphenol. The steric hindrance imposed by the two tert-butyl groups flanking the hydroxyl functionality effectively blocks the ortho positions, leading to high regioselectivity for the para-substituted product. Key methodologies for this transformation include the Duff reaction, the Vilsmeier-Haack reaction, and the Reimer-Tiemann reaction. An alternative approach involves the direct oxidation of 2,6-di-tert-butyl-4-methylphenol.

Duff Reaction and Related Formylations:

The Duff reaction, which utilizes hexamethylenetetramine (HMTA) as the formylating agent, is a well-established method for the formylation of phenols. google.com For substrates like 2,6-di-tert-butylphenol where the ortho positions are blocked, the reaction proceeds with high para-selectivity. google.com While traditional Duff conditions can result in low yields, modifications have significantly improved its efficiency. One effective modification involves conducting the reaction in trifluoroacetic acid, which has been reported to produce 3,5-bis(tert-Butyl)-4-hydroxybenzaldehyde with a yield of 60%.

A particularly efficient variation of this methodology employs aqueous acetic acid as the reaction medium. Reacting 2,6-di-tert-butylphenol with 2 to 3 molar equivalents of hexamethylenetetramine in at least 80% aqueous acetic acid at reflux temperature has been shown to produce the target aldehyde in excellent yields. wikipedia.org A related process, substituting hexamethylenetetramine with a combination of formaldehyde (at least six molar equivalents) and ammonium acetate (at least four molar equivalents) in 75 to 85 volume percent aqueous acetic acid, also provides good yields. wikipedia.org

Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is another important formylation technique that uses a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). mychemblog.com This method is effective for electron-rich aromatic compounds, including phenols. The synthesis of this compound can be achieved by reacting 2,6-di-tert-butylphenol with a Vilsmeier reagent in an aprotic solvent, such as 1,2-dichloroethane or acetonitrile, at temperatures ranging from 60-80°C. google.com This method is noted for its high reaction yield without the need for specialized catalysts. google.com

Reimer-Tiemann Reaction:

The Reimer-Tiemann reaction, which involves the reaction of a phenol with chloroform (B151607) in a basic solution, is a classic method for ortho-formylation. unacademy.comnrochemistry.com The reactive intermediate is dichlorocarbene (B158193). In the case of 2,6-di-tert-butylphenol, the sterically hindered ortho positions are expected to prevent ortho-formylation, thereby directing the substitution to the para position. However, despite its theoretical applicability, specific and efficient examples of the Reimer-Tiemann reaction for the synthesis of this compound are not prominently reported in the literature, suggesting it may be less efficient or advantageous compared to the Duff or Vilsmeier-Haack reactions for this particular substrate. nrochemistry.com

Oxidation of 2,6-di-tert-butyl-4-methylphenol:

Comparative Summary:

The efficiency and selectivity of these methods vary significantly. The modified Duff reaction and the Vilsmeier-Haack reaction appear to be the most efficient and selective methods for the industrial and laboratory synthesis of this compound. They offer high yields and excellent para-selectivity due to the inherent steric blocking of the ortho positions in the starting material. The Reimer-Tiemann reaction is theoretically plausible but appears to be less commonly employed for this specific transformation. The oxidation of 2,6-di-tert-butyl-4-methylphenol is a viable route but is hampered by a lack of selectivity, leading to multiple byproducts and likely lower yields of the target compound.

Data Tables

Table 1: Comparative Analysis of Synthetic Methods for this compound This interactive table summarizes the key parameters and outcomes of different synthetic routes.

| Synthetic Method | Starting Material | Key Reagents | Solvent/Conditions | Reported Yield | Selectivity |

| Modified Duff Reaction | 2,6-Di-tert-butylphenol | Hexamethylenetetramine | Trifluoroacetic Acid | 60% | High para-selectivity |

| Modified Duff Reaction | 2,6-Di-tert-butylphenol | Hexamethylenetetramine | Aqueous Acetic Acid, Reflux | Excellent | High para-selectivity |

| Duff-type Reaction | 2,6-Di-tert-butylphenol | Formaldehyde, Ammonium Acetate | Aqueous Acetic Acid, Reflux | Good | High para-selectivity |

| Vilsmeier-Haack Reaction | 2,6-Di-tert-butylphenol | Vilsmeier Reagent (e.g., DMF/POCl₃) | Aprotic Solvent (e.g., DCE), 60-80°C | High | High para-selectivity |

| Reimer-Tiemann Reaction | 2,6-Di-tert-butylphenol | Chloroform, Strong Base | Biphasic System, Heat | Not specified | Theoretically para-selective |

| Oxidation | 2,6-di-tert-butyl-4-methylphenol | Oxygen, Sodium Hydroxide | ~100°C | Not specified | Low (multiple byproducts) |

Elucidation of Reactivity Patterns and Mechanistic Pathways of 2,6 Di Tert Butyl 4 Hydroxybenzaldehyde

Aldehyde Functional Group Reactivity

The aldehyde group (-CHO) in 2,6-di-tert-butyl-4-hydroxybenzaldehyde is a primary site for nucleophilic attack and redox reactions. However, its reactivity is modulated by the electron-donating phenolic hydroxyl group and the steric bulk of the adjacent tert-butyl groups.

Condensation Reactions with Nitrogen-Containing Nucleophiles

Condensation reactions between the aldehyde group of this compound and various nitrogen-containing nucleophiles, such as primary amines and hydrazines, lead to the formation of Schiff bases (imines) and hydrazones, respectively. nih.govresearchgate.net These reactions typically proceed via a nucleophilic addition-elimination mechanism. The nitrogen nucleophile attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. Subsequent dehydration yields the C=N double bond characteristic of these products.

The synthesis of Schiff bases from aldehydes and primary amines is a well-established transformation in organic chemistry. nih.govmdpi.com For instance, the reaction of this compound with aromatic or heterocyclic amines in the presence of an acid catalyst like acetic acid in ethanol (B145695) can yield novel Schiff base compounds. researchgate.net Similarly, reactions with hydrazines or their derivatives, such as benzophenone (B1666685) hydrazone or phenylhydrazine, result in the corresponding hydrazone derivatives. nih.gov Microwave-assisted synthesis has also been employed to accelerate these condensation reactions. nih.gov

The formation of these derivatives is significant as Schiff bases containing sterically hindered phenolic moieties have been investigated for their potential applications in various fields, including materials science and medicinal chemistry. nih.govresearchgate.net

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | Primary Amine (e.g., Aniline) | Schiff Base (Imine) |

| This compound | Hydrazine (or derivative) | Hydrazone |

Advanced Reduction and Oxidation Transformations

The aldehyde functional group can undergo both reduction to a primary alcohol and oxidation to a carboxylic acid.

Reduction: The reduction of the aldehyde group in this compound yields 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. sigmaaldrich.comhmdb.ca This transformation can be achieved using various reducing agents. While information on the specific reduction of this compound is limited in the provided search results, general methods for aldehyde reduction are well-known. These include catalytic hydrogenation or the use of hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride. The choice of reagent can be influenced by the presence of other functional groups in the molecule.

Oxidation: The oxidation of the aldehyde group leads to the formation of 3,5-di-tert-butyl-4-hydroxybenzoic acid. The oxidation of 2,6-di-tert-butyl-4-methylphenol can produce 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050). usgs.govacs.org Further oxidation of this aldehyde can occur. For instance, oxidation of 4-hydroxybenzaldehyde (B117250) derivatives can be achieved using various oxidizing agents, and the reaction conditions can be controlled to selectively yield the carboxylic acid. sphinxsai.com One method involves using stabilized 2-iodoxybenzoic acid (IBX) for the oxidation. sigmaaldrich.com The oxidation of related p-cresol (B1678582) derivatives to their corresponding 4-hydroxybenzaldehydes has also been studied, highlighting the industrial importance of these compounds. google.com

Phenolic Hydroxyl Group Reactivity

The phenolic hydroxyl (-OH) group is another key reactive center in the molecule, primarily known for its antioxidant properties and its ability to undergo functionalization.

Radical Scavenging Mechanisms and Stabilization Effects of Tert-Butyl Groups

Hindered phenols, including this compound, are excellent antioxidants due to their ability to act as radical scavengers. vinatiorganics.comamfine.com The mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical (R•), thereby neutralizing it and terminating the radical chain reaction. wikipedia.orgpartinchem.com

ROO• + ArOH → ROOH + ArO•

The resulting phenoxyl radical (ArO•) is relatively stable and unreactive, which prevents it from initiating new oxidation chains. partinchem.com The stability of this radical is attributed to two main factors:

Resonance Delocalization: The unpaired electron on the oxygen atom can be delocalized over the aromatic ring, distributing the radical character and increasing stability. wikipedia.orgscholaris.ca

Steric Shielding by Tert-Butyl Groups: The bulky tert-butyl groups at the ortho positions sterically hinder the phenoxyl radical, protecting it from further reactions and dimerization. wikipedia.orgnih.gov This steric hindrance makes it difficult for other molecules to approach and react with the radical center. vinatiorganics.com

The electron-donating nature of the tert-butyl groups also increases the electron density on the phenolic hydroxyl group, which can facilitate the hydrogen atom donation process. nih.govnih.gov The stability of the resulting phenoxyl radical is a key feature of hindered phenolic antioxidants. scholaris.ca

Table 2: Factors Stabilizing the Phenoxyl Radical

| Factor | Description |

|---|---|

| Resonance | Delocalization of the unpaired electron across the aromatic ring. |

| Steric Hindrance | Bulky tert-butyl groups physically block reactions at the radical center. |

| Inductive Effect | Electron-donating tert-butyl groups increase electron density on the ring. |

Etherification and Esterification Strategies for Functionalization

The phenolic hydroxyl group can be functionalized through etherification and esterification reactions to modify the properties of the molecule. nih.gov

Etherification: This involves the conversion of the hydroxyl group into an ether linkage (-OR). This can be achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base. For instance, the reductive etherification of hydroxybenzaldehydes using zirconium and hafnium catalysts in isopropanol (B130326) has been reported to form the corresponding isopropyl ethers. osti.gov

Esterification: This reaction transforms the hydroxyl group into an ester (-OOCR). Esterification can be carried out by reacting the phenol with a carboxylic acid or its derivative, such as an acyl chloride or an anhydride. The use of condensing agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is a common method for esterifying alcohols and phenols with carboxylic acids. orgsyn.org Another approach involves using polystyrylsulfonyl chloride resin as a solid-supported condensation reagent. orgsyn.org These functionalization strategies are valuable for synthesizing new derivatives with tailored properties for various applications. nih.gov

Influence of Steric Hindrance on Reaction Kinetics and Thermodynamics

The two bulky tert-butyl groups ortho to the phenolic hydroxyl group and meta to the aldehyde group exert significant steric hindrance, profoundly influencing the kinetics and thermodynamics of reactions involving this compound. fastercapital.com

Reaction Kinetics: Steric hindrance can decrease reaction rates by impeding the approach of reactants to the reactive sites. fastercapital.com For reactions at the aldehyde group, the bulky neighboring tert-butyl groups can slow down the attack of nucleophiles. Similarly, for reactions at the phenolic hydroxyl group, these groups can hinder the access of reagents. However, in some cases, steric hindrance can lead to an acceleration of the reaction rate, known as steric acceleration, by destabilizing the ground state of the reactant more than the transition state. researchgate.net

Investigations into Aromatic Substitution and Cyclization Reactions

The reactivity of this compound in aromatic substitution and cyclization reactions is governed by the interplay of the electronic effects of its functional groups and the significant steric hindrance imposed by the bulky tert-butyl groups ortho to the hydroxyl group. These factors dictate the accessibility of the aromatic ring to electrophiles and the feasibility of intramolecular ring-closure reactions.

Aromatic Substitution Reactions

Electrophilic aromatic substitution reactions on the benzene (B151609) ring of this compound are significantly influenced by the existing substituents. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the aldehyde group is a deactivating, meta-directing group. The two tert-butyl groups provide substantial steric hindrance at the ortho positions (positions 3 and 5) relative to the hydroxyl group.

Given that the para-position to the hydroxyl group is occupied by the aldehyde, and the ortho-positions are sterically hindered, electrophilic substitution is generally disfavored. The electron-donating character of the hydroxyl group and the tert-butyl groups enriches the aromatic ring with electrons, making it nucleophilic. However, the steric bulk around the potential reaction sites presents a considerable barrier to the approach of an electrophile.

Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions on this compound are not commonly reported in the literature, likely due to these steric constraints and the potential for side reactions involving the aldehyde and hydroxyl functionalities.

However, formylation reactions of sterically hindered phenols, which are precursors to the title compound, provide insight into the reactivity of the aromatic ring. The Reimer-Tiemann reaction , which involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution, is a classic method for introducing an aldehyde group. wikipedia.orgbyjus.com The reaction proceeds through the formation of a dichlorocarbene (B158193) (:CCl₂) electrophile. wikipedia.org For a substrate like 2,6-di-tert-butylphenol (B90309), the Reimer-Tiemann reaction would be expected to introduce a formyl group at the para position, if available, or at an ortho position if sterically accessible.

Another relevant formylation method is the Vilsmeier-Haack reaction , which utilizes a Vilsmeier reagent (a substituted chloroiminium ion) generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.orgyoutube.com This reaction is effective for electron-rich aromatic compounds. chemistrysteps.comwikipedia.org The Vilsmeier reagent is a weaker electrophile than those used in many other electrophilic aromatic substitution reactions, which can sometimes allow for reaction with sensitive substrates. chemistrysteps.com

While specific studies detailing the direct aromatic substitution on this compound are scarce, the principles of these formylation reactions underscore the challenges posed by steric hindrance and the directing effects of the existing substituents.

Cyclization Reactions

The aldehyde and hydroxyl functionalities in this compound are key to its participation in cyclization reactions, leading to the formation of various heterocyclic systems. These reactions often involve an initial condensation at the aldehyde group, followed by an intramolecular cyclization involving the phenolic hydroxyl group.

One of the most significant classes of reactions for this compound is the Knoevenagel condensation . This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a base. The resulting product can then undergo subsequent cyclization.

For instance, the reaction of this compound with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can lead to the formation of styryl derivatives. These derivatives are valuable intermediates in the synthesis of various dyes and biologically active molecules. researchgate.net The steric hindrance around the aldehyde group in this compound may influence the reaction rates and yields of Knoevenagel condensations compared to less hindered aromatic aldehydes.

The condensation products from the Knoevenagel reaction can be utilized in the synthesis of heterocyclic compounds such as benzoxazinones . organic-chemistry.orgmdpi.combohrium.com These reactions typically involve the initial formation of a C-C bond at the aldehyde, followed by an intramolecular cyclization where the phenolic hydroxyl group attacks a suitable electrophilic center in the newly introduced side chain.

The following table summarizes a representative cyclization reaction involving a derivative of this compound, highlighting the reactants, conditions, and the resulting heterocyclic product.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield (%) | Ref. |

| 4-(3,6-di-tert-butylcarbazole-9-yl)benzoic acid | 2,4-dihydroxybenzaldehyde | Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP) / Chloroform, DMF | 4-[4-(3,6-Di-tert-butylcarbazol-9-yl)benzoyloxy]-2-hydroxybenzaldehyde | Low (10-15%) | researchgate.net |

Note: This example illustrates a related synthesis to highlight the reactivity patterns, as direct cyclization data for this compound is limited in the cited literature.

The low yield in the synthesis of the carbazole-substituted benzaldehyde (B42025) derivative underscores the challenges associated with reactions involving sterically hindered phenols. researchgate.net The synthesis of more complex molecules like styryl dyes often involves the condensation of aldehydes with active methylene compounds derived from heterocyclic systems. researchgate.net While specific examples with this compound are not detailed in the provided search results, the general synthetic routes are well-established.

Strategic Derivatization and Design of Novel Analogues of 2,6 Di Tert Butyl 4 Hydroxybenzaldehyde

Synthesis of Schiff Bases and Iminophenol Derivatives

A primary route for the derivatization of 2,6-Di-tert-butyl-4-hydroxybenzaldehyde is through the synthesis of Schiff bases. This is typically achieved via a condensation reaction between the aldehyde group of the parent compound and a primary amine. kisti.re.krnih.gov

The synthesis process generally involves mixing the aldehyde with a selected amine in a solvent, such as ethanol (B145695). The reaction mixture is often heated to facilitate the formation of the azomethine (-C=N-) group, which is the characteristic functional group of a Schiff base. nih.govsbmu.ac.ir For instance, the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) with 2-hydrazinylpyridine results in the formation of the corresponding Schiff base, (E)-2,6-di-tert-butyl-4-{[2-(pyridin-2-yl)hydrazin-1-ylidene)methyl}phenol. kisti.re.kr

Table 1: Examples of Schiff Base Synthesis from Benzaldehyde (B42025) Derivatives

| Aldehyde Reactant | Amine Reactant | Product | Synthesis Conditions | Source |

|---|---|---|---|---|

| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | 2-Hydrazinylpyridine | (E)-2,6-di-tert-butyl-4-{[2-(pyridin-2-yl)hydrazin-1-ylidene)methyl}phenol | Condensation reaction | kisti.re.kr |

| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | 1,2-Phenylenediamine | 4-(1H-benzimidazol-2-yl)-2,6-di-tert-butyl-phenol | Treatment in ethanol | sigmaaldrich.com |

Iminophenol derivatives are a class of Schiff bases where the phenolic hydroxyl group can play a significant role in the molecule's properties, including the formation of intramolecular hydrogen bonds with the imine nitrogen. conicet.gov.ar This interaction can influence the molecule's conformation and electronic properties.

Construction of Macrocyclic and Polymeric Architectures Incorporating the Benzylidene Moiety

The benzylidine moiety derived from this compound is a useful building block for creating larger, more complex structures such as macrocycles and polymers. These advanced materials leverage the foundational structure of the parent aldehyde to achieve specific functions.

A notable application is the synthesis of biodegradable polyazomethine hydrogels. sigmaaldrich.com These materials can be prepared through an oxidative polymerization reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and melamine. sigmaaldrich.com The resulting polymer incorporates the azomethine linkage, a derivative of the initial aldehyde group, forming a cross-linked network capable of absorbing large amounts of water.

The development of polymeric architectures can also utilize advanced polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.net While direct polymerization of certain functional monomers can be challenging, a precursor strategy is often employed. researchgate.net For example, monomers containing tert-butyl groups can be polymerized first, followed by chemical modification to introduce desired functionalities. researchgate.net This approach allows for the creation of well-defined block copolymers and other complex architectures where the properties can be finely tuned. researchgate.net

Development of Metal-Ligand Complexes for Coordination Chemistry

Schiff bases derived from this compound are excellent ligands for coordinating with metal ions due to the presence of nitrogen and oxygen donor atoms. sbmu.ac.irresearchgate.net The resulting metal-ligand complexes have significant applications, particularly as models for biological systems. sbmu.ac.ir

The synthesis of these complexes typically involves reacting the Schiff base ligand with a metal salt (e.g., Cu(II), Ni(II), Zn(II)) in a suitable solvent. sbmu.ac.irsbmu.ac.ir The ligand chelates the metal ion, forming a stable coordination complex. The geometry of these complexes, which can be square-planar or tetrahedral, is determined by the metal ion and the ligand structure. sbmu.ac.irsbmu.ac.ir

Characterization of these metal complexes is performed using a variety of analytical methods.

Molar Conductance: Measurements in solvents like DMF indicate whether the complexes are electrolytic or non-electrolytic in nature. sbmu.ac.ir

Infrared (IR) Spectroscopy: A shift in the C=N stretching frequency upon complexation confirms the coordination of the azomethine nitrogen to the metal ion. The appearance of new bands at lower frequencies indicates the formation of M-N and M-O bonds. sbmu.ac.ir

UV-Vis Spectroscopy: Electronic spectra provide information about the geometry of the complex. sbmu.ac.irsbmu.ac.ir

Magnetic Susceptibility: These measurements help in determining the geometry of the complex, for example, distinguishing between square-planar and tetrahedral arrangements. sbmu.ac.irsbmu.ac.ir

Table 2: Characterization Data for Typical Schiff Base Metal Complexes

| Complex Type | Molar Conductance (ohm⁻¹ cm² mol⁻¹) | Key IR Bands (cm⁻¹) | Deduced Geometry | Source |

|---|

Structure-Reactivity Correlations in Functionalized Analogues

Understanding the relationship between the structure of this compound derivatives and their chemical or biological reactivity is crucial for designing functional molecules.

The nature of the amine used in Schiff base synthesis significantly influences the properties of the resulting product. For instance, in derivatives of dihydroxybenzaldehyde, reaction with aliphatic diamines leads to products that exist in a quinomethide tautomeric form, while reaction with aromatic diamines results in the catechol form. researchgate.net This tautomeric preference directly impacts the molecule's electronic structure and subsequent reactivity, such as its susceptibility to oxidation. researchgate.net

Coordination to a metal ion is another structural modification that profoundly alters reactivity. Numerous studies have shown that metal complexes of Schiff base ligands exhibit enhanced antimicrobial and antifungal activities compared to the free, uncomplexed ligand. sbmu.ac.irsbmu.ac.ir This demonstrates a clear structure-activity relationship where the chelation of the metal ion boosts the biological potency of the organic scaffold.

Advanced Spectroscopic and Structural Elucidation of 2,6 Di Tert Butyl 4 Hydroxybenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of the molecular structure of 2,6-Di-tert-butyl-4-hydroxybenzaldehyde. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The bulky tert-butyl groups create a symmetrical environment, simplifying the spectrum. Key signals include those for the tert-butyl protons, the aromatic protons, the phenolic hydroxyl proton, and the aldehydic proton. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the electron-withdrawing aldehyde group. In a typical ¹H NMR spectrum in a suitable solvent like DMSO-d₆, the aldehydic proton appears as a singlet at a downfield chemical shift, usually around 9.7 ppm. The aromatic protons typically appear as a singlet in the aromatic region of the spectrum, and the phenolic hydroxyl proton also gives rise to a singlet. The eighteen equivalent protons of the two tert-butyl groups produce a sharp, intense singlet at a more upfield position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the aldehyde group is characteristically found at a very downfield position, often above 190 ppm. The carbon atoms of the aromatic ring show signals in the range of approximately 110-160 ppm, with their exact shifts determined by the attached substituents. The quaternary carbons of the tert-butyl groups and the carbons of the methyl groups within the tert-butyl substituents also have characteristic chemical shifts. For instance, in DMSO-d₆, the ¹³C NMR spectrum might show signals around 192.7 ppm for the aldehyde carbon, and in the aromatic region, signals for the substituted carbons. rsc.org

Interactive Data Table: Typical NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Aldehyde (-CHO) | ~9.7 | Singlet |

| ¹H | Aromatic (Ar-H) | ~7.6 | Singlet |

| ¹H | Phenolic (-OH) | Variable | Singlet |

| ¹H | tert-Butyl (-C(CH₃)₃) | ~1.4 | Singlet |

| ¹³C | Carbonyl (C=O) | ~192 | - |

| ¹³C | Aromatic (C-OH) | ~158 | - |

| ¹³C | Aromatic (C-CHO) | ~134 | - |

| ¹³C | Aromatic (C-H) | ~129 | - |

| ¹³C | Aromatic (C-tBu) | ~139 | - |

| ¹³C | tert-Butyl (quaternary C) | ~35 | - |

| ¹³C | tert-Butyl (CH₃) | ~30 | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry: Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its structure through the analysis of fragmentation patterns.

Under electron ionization (EI), the molecule typically undergoes fragmentation in a predictable manner. The molecular ion peak (M⁺) will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₅H₂₂O₂), which is approximately 234.33 g/mol . nih.gov A common fragmentation pathway involves the loss of a methyl group (CH₃) from one of the tert-butyl substituents, leading to a prominent peak at M-15. Another significant fragmentation is the loss of the entire tert-butyl group, resulting in a peak at M-57. The cleavage of the formyl group (CHO) can also occur, leading to a fragment at M-29.

High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula by measuring the exact mass of the molecular ion with high accuracy. This can distinguish between compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: Common Mass Spectral Fragments of this compound

| Fragment | m/z Value (Nominal) | Proposed Structure/Loss |

| [M]⁺ | 234 | Molecular Ion |

| [M-15]⁺ | 219 | Loss of a methyl group (-CH₃) |

| [M-29]⁺ | 205 | Loss of a formyl radical (-CHO) |

| [M-57]⁺ | 177 | Loss of a tert-butyl radical (-C(CH₃)₃) |

Infrared and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. A strong, sharp band corresponding to the C=O stretching vibration of the aldehyde is typically observed in the region of 1650-1700 cm⁻¹. The O-H stretching vibration of the phenolic hydroxyl group gives rise to a broad band, usually in the range of 3200-3600 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the tert-butyl groups are observed around 2850-3100 cm⁻¹. The aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. A vapor phase IR spectrum is available for further analysis. nih.govnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. The C=O stretch is also Raman active. The information from both IR and Raman spectra can be used to perform a full vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), to assign the observed bands to specific molecular motions.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |

| O-H Stretch (Phenolic) | IR | 3200-3600 (broad) |

| C-H Stretch (Aromatic) | IR, Raman | 3000-3100 |

| C-H Stretch (Aliphatic) | IR, Raman | 2850-2970 |

| C=O Stretch (Aldehyde) | IR, Raman | 1650-1700 (strong) |

| C=C Stretch (Aromatic) | IR, Raman | 1450-1600 |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Studies on related structures, such as derivatives of 2,6-di-tert-butylphenol (B90309), have shown that the bulky tert-butyl groups impose significant steric hindrance. researchgate.net This steric crowding can influence the planarity of the benzene (B151609) ring and the orientation of the hydroxyl and aldehyde groups. In the crystal lattice, intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the aldehyde's carbonyl oxygen, play a crucial role in determining the packing arrangement. However, the steric bulk of the tert-butyl groups may hinder the formation of strong, directional hydrogen bonds. researchgate.net For instance, a derivative, (E)-2,6-di-tert-butyl-4-{[2-(pyridin-2-yl)hydrazin-1-ylidene)methyl}phenol, was synthesized from 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) and its crystal structure revealed a conformation with an E configuration about the C=N bond and intermolecular N—H⋯N hydrogen bonds forming dimers. iucr.org

Analysis of the crystal structure of related compounds like 4-hydroxybenzaldehyde (B117250) has demonstrated the importance of intermolecular interactions in determining the polymorphic form. ias.ac.in Subtle changes in these interactions can lead to different crystal packings with varying stabilities.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Chiral Derivatives

This compound itself is an achiral molecule. Therefore, it does not exhibit optical activity and will not show a signal in Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD) spectroscopy.

However, if this compound is used as a starting material to synthesize chiral derivatives, then chiroptical techniques become invaluable for their stereochemical characterization. For example, if a chiral auxiliary is attached to the aldehyde or hydroxyl group, or if a reaction at the aromatic ring introduces a chiral center, the resulting molecule will be chiral.

Optical Rotatory Dispersion (ORD): ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve is also related to the stereochemistry of the molecule.

For any synthesized chiral derivative of this compound, experimental ECD and ORD spectra can be compared with spectra predicted by quantum chemical calculations to assign the absolute configuration.

Computational Chemistry and Theoretical Investigations of 2,6 Di Tert Butyl 4 Hydroxybenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties and predict the three-dimensional structure of molecules. For compounds like 2,6-Di-tert-butyl-4-hydroxybenzaldehyde, DFT calculations are employed to determine the most stable conformation (the optimized molecular geometry) by minimizing the energy of the system.

In typical studies, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is often combined with a basis set such as 6-311G(d,p) to perform geometry optimization. iucr.orgnih.gov This level of theory has been shown to be well-suited for predicting the structure of related phenolic compounds, yielding results that are in good agreement with experimental data obtained from X-ray crystallography. iucr.orgnih.gov For instance, in a study on a derivative synthesized from 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050), DFT calculations at the B3LYP/6-311G(d,p) level were compared with the experimentally determined molecular structure, showing a strong correlation between the theoretical and solid-state geometries. nih.gov

Key structural features analyzed include bond lengths, bond angles, and dihedral angles. The calculations can confirm the planarity of the benzene (B151609) ring and the orientation of the bulky tert-butyl groups and the functional aldehyde and hydroxyl groups. A significant finding in the analysis of similar structures is that the hydroxyl group may be sterically hindered by the adjacent tert-butyl groups, which can prevent it from participating in certain types of hydrogen bonding. iucr.org

| Parameter | DFT (B3LYP/6-311G(d,p)) | Experimental (X-ray) |

| C=N Bond Length (Å) | 1.285 | 1.278 |

| C-O (hydroxyl) Bond Length (Å) | 1.371 | 1.365 |

| Ring-to-Ring Dihedral Angle (°) | 15.4 | 18.1 |

| Data derived from studies on (E)-2,6-di-tert-butyl-4-{[2-(pyridin-2-yl)hydrazin-1-ylidene)methyl}phenol. iucr.orgnih.gov |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and kinetic stability of a molecule. malayajournal.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. malayajournal.orgrasayanjournal.co.in The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a smaller gap is generally associated with higher chemical reactivity and lower kinetic stability. malayajournal.orgnih.gov

For a derivative of this compound, the HOMO and LUMO energies were calculated at the B3LYP/6-311G(d,p) level. iucr.orgnih.gov The HOMO was found to have both σ and π character, while the LUMO was mainly composed of σ-density. iucr.org From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. malayajournal.orgresearchgate.net These include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A)/2). malayajournal.org

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A)/2). malayajournal.org

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity (S = 1/η). researchgate.net

Table 2: Calculated Frontier Orbital Energies and Global Reactivity Descriptors (Note: Values are based on a derivative of this compound and are illustrative of the approach)

| Parameter | Value (a.u.) | Value (eV) |

| EHOMO | -0.201 iucr.orgnih.gov | -5.47 |

| ELUMO | -0.045 iucr.orgnih.gov | -1.22 |

| Energy Gap (ΔE) | 0.156 iucr.orgnih.gov | 4.25 |

| Ionization Potential (I) | 0.201 | 5.47 |

| Electron Affinity (A) | 0.045 | 1.22 |

| Electronegativity (χ) | 0.123 | 3.35 |

| Chemical Hardness (η) | 0.078 | 2.12 |

| Chemical Softness (S) | 12.82 | 0.47 |

| Conversions: 1 a.u. = 27.2114 eV |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in modeling potential reaction pathways and characterizing the transition states involved. For phenolic compounds like this compound, a primary area of interest is their antioxidant activity, which often involves Hydrogen Atom Transfer (HAT) reactions. nih.gov

Theoretical studies can calculate the bond dissociation free energy (ΔG°(XH)) of the phenolic O-H bond, which is a key parameter for evaluating the potential H-donating capacity of the antioxidant. nih.gov A lower ΔG°(XH) value indicates a weaker O-H bond and a higher propensity to donate a hydrogen atom to a radical species. The presence of substituents on the phenol (B47542) ring significantly affects this value. For the 2,6-di-tert-butylphenol (B90309) series, the nature of the substituent at the 4-position (an aldehyde group, -CHO, in this case) plays a crucial role in tuning the H-donating ability. nih.gov

Furthermore, computational models can determine the activation free energy (ΔG≠) for the reaction, providing insight into the reaction kinetics. By mapping the potential energy surface and locating the transition state structure, researchers can understand the mechanism by which the molecule scavenges free radicals. This information is vital for comparing the antioxidant efficiency of different phenolic compounds and for designing new, more effective antioxidants. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.govuniroma1.it MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal conformational changes and intermolecular interactions. nih.gov

For this compound, MD simulations could be used to explore:

Conformational Flexibility: The molecule is not rigid. The two bulky tert-butyl groups can rotate, as can the aldehyde group. MD simulations can sample the accessible conformations and determine the relative populations of different rotational isomers (rotamers). This is particularly important for understanding how the molecule's shape changes in different environments.

Intermolecular Interactions: MD simulations are ideal for studying how the molecule interacts with solvent molecules or other solutes. This includes the formation and breaking of hydrogen bonds involving the hydroxyl and aldehyde groups. As noted in DFT studies, the steric hindrance from the tert-butyl groups can impact hydrogen bonding, and MD can provide a dynamic view of these steric effects on intermolecular interactions. iucr.org

Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water or ethanol), MD can reveal how the solvent structure around the solute influences its conformation and reactivity.

By analyzing the simulation trajectories, one can understand the molecule's structural fluctuations and how it adapts its conformation in response to its environment. mdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between a molecule's structural or physicochemical properties (descriptors) and its chemical reactivity. This approach allows for the prediction of reactivity for new or untested compounds based on their structure.

In the context of this compound and related phenols, a QSRR-like approach can be seen in studies that correlate structural features with antioxidant activity. nih.gov For example, research on the hydrogen atom donating activities of 2,6-di-tert-butyl-4-substituted phenols establishes a clear relationship between the electronic nature of the substituent at the 4-position and the O-H bond dissociation free energy (ΔG°(XH)), a key reactivity descriptor for antioxidant capacity. nih.gov

By systematically changing the substituent (e.g., from an electron-donating group like -OCH₃ to an electron-withdrawing group like -CHO), researchers can quantify the substituent's effect on reactivity. This quantitative relationship is the essence of a QSRR model. Such models are powerful because they provide a framework for understanding how specific structural modifications can be used to enhance or diminish a desired chemical reactivity, guiding the design of molecules with tailored functions. nih.gov

Exploratory Applications and Potential Roles in Advanced Chemical Research

Catalysis: Role as a Ligand Component or Pre-catalyst in Organic Transformations

The structural characteristics of 2,6-Di-tert-butyl-4-hydroxybenzaldehyde make it a promising candidate for the synthesis of specialized ligands for metal-catalyzed organic transformations. The presence of the aldehyde group allows for its facile conversion into Schiff bases through condensation with primary amines. These Schiff bases, particularly those derived from substituted anilines or other functionalized amines, can act as multidentate ligands, coordinating with various transition metals to form stable complexes.

While direct catalytic applications of Schiff bases derived from this compound are an emerging area of research, the utility of Schiff bases from isomeric and related hydroxybenzaldehydes in catalysis is well-documented. For instance, Schiff base metal complexes are recognized for their catalytic activity in a range of organic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. The steric hindrance provided by the two tert-butyl groups in the 2 and 6 positions can influence the coordination geometry around the metal center, potentially leading to enhanced selectivity in catalytic processes. These bulky groups can create a specific chiral environment or control access of substrates to the catalytic site, which is a desirable feature in asymmetric catalysis.

The general synthetic route to such catalytic complexes involves the reaction of the aldehyde with an appropriate amine, followed by complexation with a metal salt, as outlined in the table below.

| Reactant 1 | Reactant 2 | Product Type | Potential Catalytic Application |

| This compound | Primary Amine (e.g., Aniline) | Schiff Base Ligand | Precursor for metal complexes |

| Schiff Base Ligand | Metal Salt (e.g., Cu(II), Pd(II)) | Metal-Schiff Base Complex | Catalyst for oxidation, reduction, etc. |

The exploration of these complexes in various organic transformations is an active field of research, with the potential to uncover novel catalysts with unique reactivity and selectivity profiles.

Materials Science: Precursor for Functional Polymers and Organic Electronics

In the realm of materials science, this compound and its isomers are valuable building blocks for the synthesis of functional polymers and materials for organic electronics. The aldehyde and hydroxyl functionalities serve as reactive handles for polymerization reactions.

A significant application lies in the synthesis of polyazomethines, which are polymers containing an azomethine (-C=N-) linkage in their backbone. The isomer, 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (B156050), has been successfully used as a starting material to create biodegradable polyazomethine hydrogels through an oxidative polymerization reaction with melamine. sigmaaldrich.com These hydrogels exhibit properties that make them suitable for various biomedical and environmental applications. The presence of the hindered phenolic moiety can also impart antioxidant properties to the resulting polymers, protecting them from degradation.

Furthermore, the oxidative polycondensation of related hydroxybenzaldehydes, such as 4-hydroxybenzaldehyde (B117250), has been shown to produce oligomers with defined molecular weights and thermal stability. researchgate.net This suggests that this compound could undergo similar polymerization to yield polymers with tailored properties for applications in organic electronics, where stability and processability are crucial. The bulky tert-butyl groups can enhance the solubility of the resulting polymers in organic solvents, facilitating their use in thin-film deposition techniques.

| Monomer | Polymerization Method | Resulting Polymer | Potential Application |

| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and Melamine | Oxidative Polymerization | Polyazomethine Hydrogel | Biodegradable materials sigmaaldrich.com |

| 4-Hydroxybenzaldehyde | Oxidative Polycondensation | Oligo-4-hydroxybenzaldehyde | Thermally stable oligomers researchgate.net |

Chemo-sensing and Spectroscopic Probes for Environmental and Chemical Analysis

The development of selective and sensitive chemosensors is a critical area of analytical chemistry. The structural framework of this compound is well-suited for the design of such sensors. The aldehyde group can be readily functionalized to introduce a signaling unit, while the hindered phenolic part can serve as a recognition site.

Research on the closely related isomer, 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, has demonstrated its utility in creating fluorescent chemosensors. sigmaaldrich.com For example, a polyazomethine and ascorbic acid-based sensor derived from this isomer has been developed for the selective and sensitive detection of aluminum (Al³⁺) and iron (Fe³⁺) ions. sigmaaldrich.com The binding of the metal ions to the sensor molecule leads to a change in its fluorescence properties, allowing for their quantitative determination.

The general principle involves the synthesis of a molecule that can selectively bind to a target analyte, leading to a measurable change in a spectroscopic signal, such as fluorescence or absorbance. The reaction of this compound with hydrazines or other appropriate reagents can yield Schiff base derivatives that can act as ionophores, selectively binding to specific metal ions.

| Sensor Precursor | Target Analyte | Sensing Mechanism |

| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | Al³⁺ and Fe³⁺ ions | Fluorescence quenching/enhancement sigmaaldrich.com |

The design of new sensors based on this compound for the detection of various environmental pollutants and biologically important species remains a promising avenue for research.

Organic Synthesis: Utility as a Versatile Intermediate in Multi-step Syntheses

In the field of organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its functional groups—aldehyde and hydroxyl—can be selectively transformed to introduce a variety of other functionalities, making it a valuable building block in multi-step synthetic sequences.

The isomer, 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, is commercially available and has been used as a starting material for the synthesis of several biologically active compounds and functional molecules. sigmaaldrich.com For instance, it can be used to synthesize 4-(1H-benzimidazol-2-yl)-2,6-di-tert-butyl-phenol by reacting it with 1,2-phenylenediamine. sigmaaldrich.com It also serves as a precursor for the synthesis of 2-{(3,5-di-tert-butyl-4-hydroxyphenyl)methylene}-4-cyclopentene-1,3-dione (TX-1123), which has been identified as a potent protein tyrosine kinase inhibitor. sigmaaldrich.com

The synthetic transformations of this compound can be broadly categorized as reactions of the aldehyde group and reactions of the hydroxyl group.

Reactions of the Aldehyde Group:

Oxidation: Can be oxidized to the corresponding carboxylic acid.

Reduction: Can be reduced to the corresponding benzyl (B1604629) alcohol.

Wittig Reaction: Can be converted to an alkene.

Condensation Reactions: Can react with amines to form imines (Schiff bases) and with active methylene (B1212753) compounds in aldol-type condensations.

Reactions of the Hydroxyl Group:

Etherification: Can be converted to an ether by reaction with alkyl halides.

Esterification: Can be esterified with acyl chlorides or anhydrides.

This versatility allows for the incorporation of the sterically hindered phenol (B47542) motif into a wide range of target molecules, which is particularly useful in the synthesis of antioxidants, pharmaceuticals, and other specialty chemicals.

Molecular Interactions in Biological and Environmental Contexts: Mechanistic Insights

Mechanisms of Redox Cycling and Radical Scavenging in Biological Mimics

2,6-Di-tert-butyl-4-hydroxybenzaldehyde is a member of the sterically hindered phenolic antioxidants. researchgate.net Its primary antioxidant activity stems from its ability to act as a radical scavenger. The core mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing the radical and preventing it from causing oxidative damage to other molecules. researchgate.net This process is a key feature of the antioxidant properties of hindered phenols.

Upon donating a hydrogen atom, the this compound molecule is converted into a phenoxyl radical. The stability of this radical is a crucial factor in the compound's antioxidant efficacy. The two bulky tert-butyl groups at the ortho positions (2 and 6) of the benzene (B151609) ring provide significant steric hindrance. This steric shielding makes it difficult for the phenoxyl radical to participate in further reactions that could propagate the radical chain, thus enhancing its stability. The unpaired electron in the phenoxyl radical is also delocalized across the aromatic ring, which further contributes to its stability. wikipedia.org

While direct evidence for the redox cycling of this compound in biological mimics is limited, the general mechanism for hindered phenols suggests that the phenoxyl radical can be reduced back to the parent phenol (B47542) by other antioxidants, thus participating in a redox cycle. This regeneration allows a single molecule of the antioxidant to scavenge multiple free radicals. researchgate.net The presence of the aldehyde group at the para position can influence the electronic properties of the aromatic ring and the stability of the phenoxyl radical, potentially modulating its redox potential and scavenging activity.

Table 1: Key Mechanistic Aspects of Radical Scavenging by this compound

| Mechanism Step | Description | Key Structural Feature |

| Hydrogen Atom Donation | The phenolic hydroxyl group donates a hydrogen atom to a free radical. researchgate.net | Phenolic hydroxyl (-OH) group |

| Phenoxyl Radical Formation | A relatively stable phenoxyl radical is formed on the antioxidant molecule. wikipedia.org | Aromatic ring |

| Radical Stabilization | The phenoxyl radical is stabilized by steric hindrance and electron delocalization. wikipedia.org | Two tert-butyl groups at positions 2 and 6 |

| Potential Regeneration | The phenoxyl radical can potentially be reduced back to the parent phenol, allowing for the scavenging of multiple radicals. researchgate.net | Reversible oxidation-reduction potential |

Molecular Transformations and Metabolite Pathways in Environmental Matrices

In the environment, this compound is primarily known as a transformation product of the widely used antioxidant Butylated Hydroxytoluene (BHT). researchgate.netindustrialchemicals.gov.au BHT can undergo oxidation of its para-methyl group, leading to the formation of this compound, often referred to as BHT-CHO. researchgate.netmdpi.com This transformation has been observed in various environmental matrices, including indoor dust, sediment, and aquatic environments. researchgate.netresearchgate.net

Once formed, this compound can undergo further molecular transformations. One of the key degradation pathways involves the oxidation of the aldehyde group to a carboxylic acid, forming 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH). nih.gov Another significant transformation product is 2,6-di-tert-butyl-p-benzoquinone (BHT-Q), which is formed through the oxidation of the aromatic ring. researchgate.net Studies have shown that BHT-Q can be a dominant transformation product in some environmental compartments. industrialchemicals.gov.auresearchgate.net

The degradation of this compound and its parent compound, BHT, can be influenced by both biological and abiotic processes. industrialchemicals.gov.au Microbial degradation can play a role in the transformation of these compounds in soil and sediment. industrialchemicals.gov.au Photolysis, or degradation by sunlight, has also been shown to contribute to the breakdown of BHT and its derivatives in aquatic environments. industrialchemicals.gov.au

Table 2: Major Transformation Products of this compound in Environmental Matrices

| Transformation Product | Chemical Name | Formation Pathway | Environmental Matrix |

| BHT-COOH | 3,5-di-tert-butyl-4-hydroxybenzoic acid | Oxidation of the aldehyde group of this compound. nih.gov | Indoor dust, sediment |

| BHT-Q | 2,6-di-tert-butyl-p-benzoquinone | Oxidation of the aromatic ring of this compound or BHT. researchgate.net | Indoor dust, sediment, sludge industrialchemicals.gov.auresearchgate.net |

Analytical Methodologies for Detection and Quantification in Complex Environmental Samples

The detection and quantification of this compound in complex environmental samples such as soil, sediment, and dust require sophisticated analytical methodologies. researchgate.netnih.gov Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and effective technique for this purpose. researchgate.netnih.govnih.gov

Sample preparation is a critical step in the analytical process. For solid matrices like soil and dust, ultrasonic extraction with organic solvents such as a hexane/dichloromethane mixture is a common method to isolate the target compound and its related metabolites. researchgate.netnih.gov

For some of the more polar transformation products of BHT, such as 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (BHT-OH) and 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH), a derivatization step is often necessary before GC-MS analysis. researchgate.netnih.gov Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide, converts the polar hydroxyl and carboxyl groups into less polar and more volatile trimethylsilyl derivatives, which are more amenable to GC analysis. researchgate.netnih.gov

The use of GC-MS allows for both the separation of the different compounds in the sample and their identification and quantification based on their mass spectra and retention times. nih.gov This technique provides the high sensitivity and selectivity needed to measure the low concentrations of these compounds often found in environmental samples. researchgate.net

Table 3: Summary of Analytical Methods for this compound and Related Compounds

| Analytical Technique | Sample Preparation | Derivatization | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Ultrasonic extraction with organic solvents (e.g., hexane/dichloromethane). researchgate.netnih.gov | Silylation for polar metabolites (e.g., BHT-OH, BHT-COOH). researchgate.netnih.gov | High sensitivity, high selectivity, and ability to identify and quantify multiple compounds simultaneously. researchgate.netnih.gov |

Interactions with Macromolecular Structures and Receptor Binding (Mechanistic Focus)

The interaction of phenolic compounds with proteins is a broad area of research, with implications for their biological activity and bioavailability. researchgate.net While specific mechanistic studies on the interaction of this compound with macromolecular structures and receptors are not extensively documented, general principles of phenol-protein interactions can provide valuable insights.

Phenolic compounds can bind to proteins through a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net The hydroxyl group of the phenol can act as both a hydrogen bond donor and acceptor, while the aromatic ring can participate in hydrophobic and π-stacking interactions with the nonpolar regions of a protein. researchgate.net

The structure of this compound, with its hydrophobic tert-butyl groups and polar hydroxyl and aldehyde functionalities, suggests the potential for it to interact with proteins. The bulky tert-butyl groups could favor binding to hydrophobic pockets on a protein's surface. The hydroxyl and aldehyde groups could form hydrogen bonds with appropriate amino acid residues.

Techniques such as fluorescence quenching and molecular docking are commonly used to study the binding of small molecules to proteins like human serum albumin (HSA), a major transport protein in the blood. nih.govmdpi.com These studies can provide information on binding affinities, binding sites, and the types of intermolecular forces involved. researchgate.net Although direct experimental data for this compound is lacking, it is plausible that it could bind to transport proteins, which would affect its distribution and metabolism in biological systems. Further research, including molecular docking and experimental binding studies, is needed to elucidate the specific mechanistic details of its interactions with macromolecular targets.

Table 4: Potential Interactions of this compound with Macromolecules

| Type of Interaction | Description | Relevant Structural Feature |

| Hydrophobic Interactions | Interaction with nonpolar regions of a protein. researchgate.net | tert-butyl groups, aromatic ring |

| Hydrogen Bonding | Formation of hydrogen bonds with amino acid residues. researchgate.net | Phenolic hydroxyl group, aldehyde group |

| Van der Waals Forces | General non-specific attractive forces. researchgate.net | Entire molecule |

Conclusion and Future Research Directions

Synthesis and Characterization: Unresolved Challenges and Novel Methodologies

The synthesis of 2,6-di-tert-butyl-4-hydroxybenzaldehyde, while achievable through established methods, is not without its challenges, primarily stemming from the steric hindrance imposed by the tert-butyl groups. Traditional formylation reactions of 2,6-di-tert-butylphenol (B90309), such as the Vilsmeier-Haack or Duff reaction, often suffer from low yields and the formation of side products, necessitating meticulous purification strategies.

Unresolved Challenges:

Regioselectivity: Achieving exclusive formylation at the para-position to the hydroxyl group can be challenging, with potential for ortho-formylation or other side reactions, especially under harsh conditions.

Reaction Kinetics: The bulky tert-butyl groups significantly slow down the rate of electrophilic attack on the aromatic ring, often requiring forcing conditions which can lead to decomposition or unwanted byproducts.

Purification: The separation of the desired product from unreacted starting material and isomers can be complex and resource-intensive, often requiring chromatographic techniques that are not ideal for large-scale production.

Novel Methodologies:

In response to these challenges, researchers are exploring novel synthetic strategies:

Mild Catalytic Systems: The development of more active and selective catalysts for formylation reactions that can operate under milder conditions is a key area of focus. This includes the use of transition metal catalysts and organocatalysts that can overcome the steric barrier more effectively.

Flow Chemistry: The application of continuous flow reactors offers precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and safer reaction conditions for the synthesis of this compound.

Biocatalysis: The use of enzymes to catalyze the formylation of hindered phenols is an emerging and environmentally friendly approach. While still in its early stages, biocatalysis holds the promise of high selectivity and milder reaction conditions.

In the realm of characterization, the steric hindrance around the formyl and hydroxyl groups can present unique challenges for certain analytical techniques. For instance, techniques sensitive to intermolecular interactions, such as certain types of crystallography or supramolecular studies, may be affected by the bulky substituents.

Mechanistic Studies: Gaps in Understanding Complex Reaction Pathways

A comprehensive understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. While the general principles of electrophilic aromatic substitution are well-established, the specific nuances imposed by the sterically demanding environment of this molecule leave several questions unanswered.

Gaps in Understanding:

Kinetic vs. Thermodynamic Control: In formylation and other electrophilic substitution reactions, a detailed understanding of the kinetic and thermodynamic pathways is often lacking. Investigating the energy profiles of different reaction intermediates and transition states would provide valuable insights into product distribution under various conditions.

Role of the Hydroxyl Group: The directing and activating effects of the hydroxyl group, in concert with the steric influence of the tert-butyl groups, create a complex interplay that is not fully elucidated. The extent to which the hydroxyl group participates in stabilizing reaction intermediates through resonance versus its role in directing the electrophile requires further investigation.

Radical Pathways: The phenolic moiety of this compound can participate in radical reactions. For instance, in oxidation reactions, it can form a stable phenoxyl radical. Detailed kinetic and spectroscopic studies are needed to fully understand the formation and fate of these radical intermediates in various chemical environments. Research has shown that in the oxidation of substituted phenols, radical intermediates can be detected by techniques like ESR spectroscopy. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Future mechanistic studies will likely involve a combination of advanced computational modeling and experimental techniques, such as in-situ spectroscopy and kinetic analysis, to provide a more complete picture of the reaction landscapes of this intriguing molecule.

Derivatization: Exploration of Undiscovered Structural Motifs and Functionalities

The aldehyde and hydroxyl functionalities of this compound serve as versatile handles for a wide range of chemical transformations, opening the door to a vast array of derivatives with potentially novel properties and applications. While some standard derivatizations have been explored, there remains significant untapped potential for creating new structural motifs and functionalities.

Exploration of Undiscovered Areas:

Complex Schiff Bases and Ligands: The aldehyde group can be readily condensed with a variety of primary amines to form Schiff bases. While simple Schiff bases are known, the exploration of more complex, sterically demanding, and electronically diverse amine partners could lead to new ligands with unique coordination properties for catalysis and materials science.

Multifunctional Supramolecular Architectures: The combination of the hydrogen-bonding hydroxyl group and the reactive aldehyde allows for the design of molecules capable of participating in complex supramolecular assemblies. This could involve the creation of macrocycles, cages, and polymers with tailored cavities and recognition sites.

Heterocyclic Scaffolds: The aldehyde and hydroxyl groups can be used as key building blocks in the synthesis of novel heterocyclic compounds. Reactions that involve intramolecular cyclization or multicomponent reactions could lead to the discovery of new ring systems with interesting biological or material properties.

The strategic derivatization of this compound offers a rich field for discovery, with the potential to generate a new generation of molecules with tailored properties for a wide range of scientific and technological applications.

Advanced Applications: Emerging Horizons in Catalysis, Materials, and Probe Development

The unique combination of steric bulk and reactive functional groups in this compound and its derivatives makes them promising candidates for a variety of advanced applications.

Emerging Horizons:

Catalysis: Derivatives of this compound, particularly Schiff base ligands, can be used to create novel metal complexes for catalysis. researchgate.netresearchgate.net The steric hindrance provided by the tert-butyl groups can influence the coordination geometry around the metal center, leading to enhanced selectivity in catalytic transformations such as oxidation and polymerization. researchgate.net

Materials Science: The rigid and bulky nature of this molecule makes it an interesting building block for advanced materials. Its incorporation into polymers can enhance thermal stability and antioxidant properties. Furthermore, derivatives of this compound could be explored for the development of liquid crystals, porous organic frameworks, and other functional materials.

Probe Development: The phenolic hydroxyl group and the aromatic ring system provide a platform for the design of fluorescent probes. By attaching appropriate fluorophores and recognition moieties, derivatives of this compound could be developed as chemosensors for the detection of metal ions, anions, or biologically relevant molecules.

The exploration of these advanced applications is an active area of research, with the potential to unlock the full technological value of this versatile chemical compound.

Interdisciplinary Research Opportunities

The multifaceted nature of this compound provides a fertile ground for interdisciplinary research, bridging the gap between chemistry and other scientific fields.

Medicinal Chemistry: As a metabolite of the widely used antioxidant butylated hydroxytoluene (BHT), understanding the biological activity of this compound is of significant interest. gezondheidsraad.nl Further studies into its own antioxidant, pro-oxidant, and other biological effects could open avenues for drug discovery and toxicology research.

Systems Chemistry: The ability of its derivatives to self-assemble into complex supramolecular structures makes it a valuable tool for the field of systems chemistry. The study of these self-organizing systems can provide insights into the principles of emergent behavior and the creation of functional chemical systems.

Environmental Science: The role of this compound as a transformation product of BHT in the environment warrants further investigation. gezondheidsraad.nl Understanding its environmental fate, persistence, and potential ecological impact is crucial for a complete life-cycle assessment of BHT and related compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Di-tert-butyl-4-hydroxybenzaldehyde, and how can side products be minimized?

- Methodology : Friedel-Crafts alkylation of phenol derivatives followed by regioselective formylation is a common approach. To minimize tert-butyl group migration or over-alkylation, use controlled stoichiometry (e.g., 2.2 equivalents of tert-butyl chloride) and low temperatures (0–5°C). Purification via column chromatography with silica gel (hexane/ethyl acetate) ensures removal of unreacted intermediates .

Q. How can researchers validate the purity of this compound for pharmacological studies?

- Methodology : Combine high-performance liquid chromatography (HPLC) with a C18 column (UV detection at 254 nm) and nuclear magnetic resonance (NMR) spectroscopy. For HPLC, use a gradient elution (acetonitrile/water) to resolve impurities. Cross-validate with melting point analysis (literature range: 126–129°C) and elemental analysis (±0.3% tolerance) .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology :